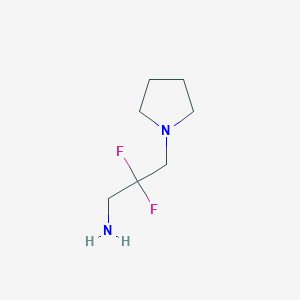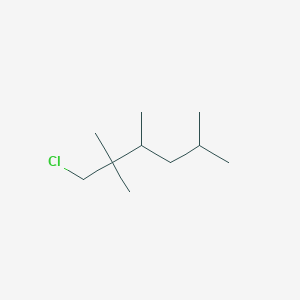![molecular formula C11H15N3O B13175384 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)
2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopentyl(methyl)amino group and an aldehyde group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves the reaction of cyclopentylamine with a pyrimidine derivative. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting from acyclic precursors such as benzylidene acetones and ammonium thiocyanates, the pyrimidine ring is formed through a series of reactions including ring closure, aromatization, and S-methylation.
Substitution Reaction: The pyrimidine derivative is then reacted with cyclopentylamine under suitable conditions to introduce the cyclopentyl(methyl)amino group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carboxylic acid.
Reduction: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antitrypanosomal and antiplasmodial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the structure-activity relationships of pyrimidine derivatives and their biological activities.
Mécanisme D'action
The mechanism of action of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, it may inhibit key enzymes or pathways essential for the survival of the Trypanosoma species . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities, such as antitrypanosomal and antiplasmodial effects.
Cyclopentylamine Derivatives: Compounds with a cyclopentylamine moiety also show similar reactivity and can be used in the synthesis of various heterocyclic compounds.
Uniqueness: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is unique due to the specific combination of the cyclopentyl(methyl)amino group and the aldehyde group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
2-[cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-14(10-4-2-3-5-10)11-12-6-9(8-15)7-13-11/h6-8,10H,2-5H2,1H3 |
Clé InChI |
STBLNXNKCDEJCX-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCC1)C2=NC=C(C=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



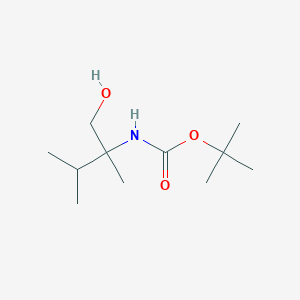
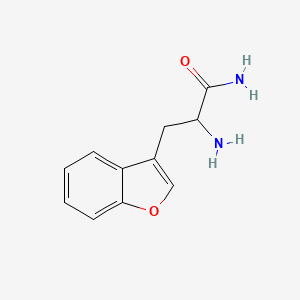
![2-[5-(Aminomethyl)thiophen-2-yl]acetic acid](/img/structure/B13175329.png)
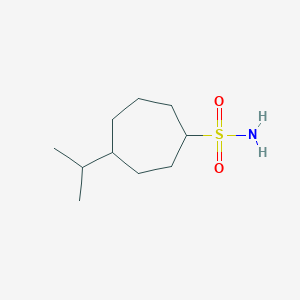
![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13175339.png)
![6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13175347.png)
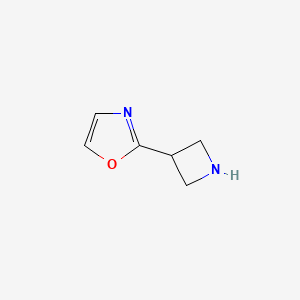
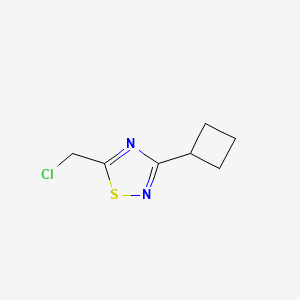
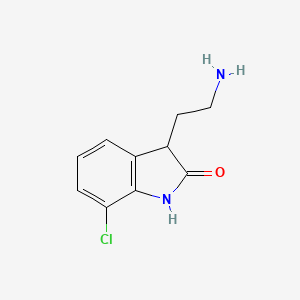
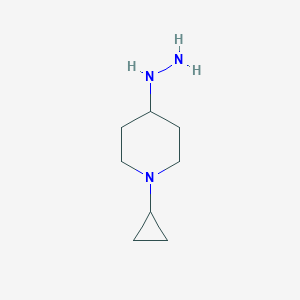
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13175373.png)
